

Reference Ranges for N-Isovalerylglycine in Healthy Individuals: A Comparative Guide

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Compound of Interest		
Compound Name:	N-Isovalerylglycine	
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This guide provides a comparative overview of urinary reference ranges for **N-IsovaleryIglycine** in healthy individuals, alternative biomarkers, and the analytical methodologies used for its quantification. The information is intended for researchers, scientists, and drug development professionals involved in metabolic research and diagnostics.

N-Isovalerylglycine Reference Ranges in Urine

N-Isovalerylglycine is a key biomarker for the diagnosis of isovaleric acidemia, an inherited metabolic disorder affecting leucine catabolism. In healthy individuals, **N-Isovalerylglycine** is typically present at very low or undetectable levels in urine. The following table summarizes urinary reference ranges from various sources. It is important to note that these ranges can vary depending on the analytical method employed and the specific laboratory.



Reference Range (Urine)	Analytical Method	Notes
≤8.00 mg/g Creatinine	Gas Chromatography-Mass Spectrometry (GC-MS)	Part of a quantitative acylglycine profile.[1][2]
0 - 3.7 mmol/mol creatinine	Not Specified	Optimal range from a comprehensive organic acid profile.[3][4]
0.2 - 10.1 mmol/mol creatinine	Not Specified	Reference range cited in a study on isovaleric acidemia patients.[5]
<10 mmol/mol creatinine	Not Specified	Reference range used in a study of patients diagnosed through newborn screening.[6]
Not Detected	Thin-Layer Chromatography	A qualitative screening method where isovalerylglycine is not expected in normal urine.[7]
Not Detected	Gas Chromatography-Mass Spectrometry (GC-MS)	In a study for the prenatal diagnosis of isovaleric acidemia, N-isovalerylglycine was not detected in amniotic fluid from eleven normal pregnancies, with one exception of a very low level.

Note: Reference ranges for **N-Isovalerylglycine** in the blood or plasma of healthy individuals are not well-established in the reviewed literature, as urine is the primary specimen for its analysis.

Comparison with Alternative Biomarkers

While urinary **N-IsovaleryIglycine** is a specific marker for isovaleric acidemia, other biomarkers are also crucial for diagnosis and monitoring, particularly in newborn screening. The primary alternative is isovalerylcarnitine (C5) measured in blood spots or plasma.



Biomarker	Specimen Type	Typical Healthy Range	Advantages	Disadvantages
N- Isovalerylglycine	Urine, Amniotic Fluid	Very low to undetectable	High specificity for isovaleric acidemia.[7]	Not typically used in initial newborn screening; requires a separate urine sample.
Isovalerylcarnitin e (C5)	Dried Blood Spot, Plasma	<0.44 µmol/L (Plasma)[6], 0.056 ± 0.033 µmol/L (Plasma) [9]	Standard marker in newborn screening tandem mass spectrometry panels; allows for early detection.	Can be elevated in other conditions; may require confirmation with urinary N-Isovalerylglycine.

Experimental Protocols

The quantification of **N-Isovalerylglycine** in biological samples is predominantly performed using mass spectrometry-based methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Acylglycines

This method provides quantitative analysis of various acylglycines, including **N-Isovalerylglycine**.

- Sample Preparation: A specific volume of urine, normalized to creatinine concentration (e.g., equivalent to 0.25 to 0.50 mg of creatinine), is collected.[1]
- Internal Standard Spiking: A mixture of labeled internal standards, including a stable isotopelabeled version of **N-Isovalerylglycine** (e.g., [4,4,4-D3]Isovalerylglycine), is added to the urine sample to allow for accurate quantification.[1][8]



- Equilibration and Acidification: The sample is allowed to equilibrate with the internal standards, followed by acidification.[1]
- Extraction: The acidified sample is subjected to an extraction procedure to isolate the organic acids.[1]
- Evaporation: The extract is evaporated to dryness.[1]
- Derivatization: The dry residue is derivatized to make the analytes volatile for GC analysis. A common method is esterification, for instance, to form butyl esters[1] or methyl esters[8].
- GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a
 mass spectrometer. The compounds are separated based on their boiling points and
 retention times on the GC column and detected by the mass spectrometer.
- Quantification: The concentration of N-IsovaleryIglycine is determined by comparing the
 peak area of the analyte to that of its corresponding labeled internal standard. Selected ion
 monitoring (SIM) is often used to enhance sensitivity and specificity.[8]

Experimental Workflow for N-Isovalerylglycine Analysis

The following diagram illustrates a typical workflow for the analysis of **N-IsovaleryIglycine** in a urine sample using a mass spectrometry-based method.



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Figure 1: A generalized workflow for the quantification of N-Isovalerylglycine.



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